1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 3-methoxybenzylamine with pyrrolidine-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or DMF (dimethylformamide) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or BH3 (borane) can be employed.
Substitution: Reagents like NaH (sodium hydride) or KOH (potassium hydroxide) in the presence of suitable nucleophiles.
Major Products:
Oxidation: Formation of 3-hydroxybenzyl derivatives.
Reduction: Formation of 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with the active site of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the methoxyphenyl group, resulting in different biological activity.
3-Methoxybenzylamine: Lacks the pyrrolidine ring, affecting its binding properties and reactivity.
N-Methylpyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of the methoxyphenyl group.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide is unique due to the combination of the pyrrolidine ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-5-2-4-10(8-11)9-15-7-3-6-12(15)13(14)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H2,14,16) |
InChI Key |
WNYBDKQLYNIROD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2C(=O)N |
Origin of Product |
United States |
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